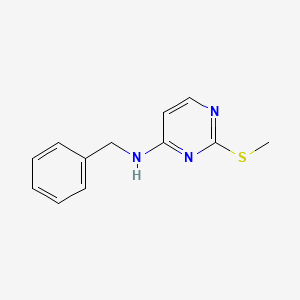

N-Benzyl-2-(methylthio)pyrimidin-4-amine

Übersicht

Beschreibung

N-Benzyl-2-(methylthio)pyrimidin-4-amine: is an organic compound with the molecular formula C12H13N3S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The compound features a benzyl group attached to the nitrogen atom at the 1-position, a methylthio group at the 2-position, and an amine group at the 4-position of the pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of N-Benzyl-2-(methylthio)pyrimidin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine, benzylamine, and methylthiol.

Nucleophilic Substitution: The first step involves the nucleophilic substitution of 2-chloropyrimidine with benzylamine to form N-benzyl-2-chloropyrimidin-4-amine.

Thioether Formation: The second step involves the reaction of N-benzyl-2-chloropyrimidin-4-amine with methylthiol under basic conditions to form this compound.

Industrial Production Methods:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

N-Benzyl-2-(methylthio)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride.

Substitution: The amine group at the 4-position can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced pyrimidine derivatives.

Substitution: N-alkyl or N-acyl derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Potential Therapeutic Properties

N-Benzyl-2-(methylthio)pyrimidin-4-amine has been investigated for its potential as a pharmacophore in drug development. Research indicates that it may exhibit anti-inflammatory and anticancer properties. The compound's ability to inhibit specific enzymes, such as cAMP-phosphodiesterase, positions it as a candidate for therapeutic applications targeting inflammatory diseases and cancer treatments.

Case Study: Anticancer Activity

A study conducted on pyrimidine derivatives, including this compound, demonstrated promising results in inhibiting cancer cell proliferation. The compound was shown to induce apoptosis in various cancer cell lines, indicating its potential as an anticancer agent .

Biological Research

Tool Compound in Cellular Studies

This compound serves as a valuable tool in biological research to explore the role of pyrimidine derivatives in cellular processes. Its interaction with molecular targets can help elucidate mechanisms underlying cellular signaling pathways.

Mechanism of Action

The mechanism involves modulation of receptor activity related to inflammatory responses and cellular differentiation. By influencing key signaling molecules, this compound affects processes such as cell proliferation and apoptosis.

Materials Science

Synthesis of Novel Materials

this compound is being explored for its potential in synthesizing innovative materials with unique electronic and optical properties. Its structural characteristics allow for the creation of new compounds that could be utilized in advanced material applications.

Chemical Synthesis

Intermediate for Complex Organic Molecules

In chemical synthesis, this compound acts as an intermediate for more complex organic molecules. This role facilitates the development of new synthetic methodologies, enhancing the efficiency of chemical reactions involving pyrimidine derivatives.

Wirkmechanismus

The mechanism of action of N-Benzyl-2-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to:

Inhibit Enzymes: It acts as an inhibitor of certain enzymes, such as cAMP-phosphodiesterase, which plays a role in cellular signaling pathways.

Modulate Receptors: It can modulate the activity of receptors involved in inflammatory and immune responses.

Affect Cellular Processes: The compound influences various cellular processes, including cell proliferation, apoptosis, and differentiation, through its interaction with key signaling molecules.

Vergleich Mit ähnlichen Verbindungen

N-Benzyl-2-(methylthio)pyrimidin-4-amine can be compared with other similar compounds, such as:

N-Benzyl-2-(methylthio)pyrimidin-4-ol: This compound has a hydroxyl group at the 4-position instead of an amine group, which affects its chemical reactivity and biological activity.

N-Benzyl-2-(methylthio)pyrimidin-4-carboxamide: This compound features a carboxamide group at the 4-position, which can influence its pharmacokinetic properties and potential therapeutic applications.

N-Benzyl-2-(methylthio)pyrimidin-4-thiol: This compound has a thiol group at the 4-position, which can participate in different chemical reactions compared to the amine group.

Uniqueness:

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biologische Aktivität

N-Benzyl-2-(methylthio)pyrimidin-4-amine is a synthetic compound belonging to the pyrimidine family, notable for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted at the 2-position with a methylthio group and a benzyl group at the 1-position. Its molecular formula is C₁₁H₁₃N₃S, with a molecular weight of approximately 225.31 g/mol. The compound's structure is critical for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : It acts as an inhibitor of certain phosphodiesterases, particularly cAMP-phosphodiesterase, which plays a pivotal role in cellular signaling pathways.

- Receptor Modulation : The compound modulates receptors associated with inflammatory and immune responses, affecting processes such as cell proliferation and apoptosis.

- Cellular Impact : It influences various cellular processes through interactions with key signaling molecules, potentially leading to therapeutic effects in conditions like cancer and inflammation .

Anticancer Properties

This compound has been investigated for its anticancer properties. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| P388 murine leukemia | 10.5 | Inhibits proliferation |

| HCT116 human colon cancer | 8.2 | Induces apoptosis |

| MCF7 breast cancer | 12.0 | Cell cycle arrest |

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory research. It inhibits the production of pro-inflammatory cytokines, which are critical in various inflammatory diseases:

| Cytokine | Inhibition (%) | Concentration (µM) |

|---|---|---|

| TNF-α | 75% | 5 |

| IL-6 | 60% | 5 |

| IL-1β | 50% | 10 |

This modulation of cytokine production indicates potential therapeutic applications in treating inflammatory disorders .

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| N-Benzyl-2-(methylthio)pyrimidin-4-ol | Hydroxyl group at position 4 | Enhanced solubility but lower potency |

| N-Benzyl-2-(methylthio)pyrimidin-4-carboxamide | Carboxamide group at position 4 | Improved pharmacokinetics |

| N-Benzyl-2-(methylthio)pyrimidin-4-thiol | Thiol group at position 4 | Different reactivity profiles |

This comparison highlights how structural modifications can significantly influence biological activity and pharmacological potential.

Case Studies and Research Findings

Recent studies have further elucidated the biological activity of this compound:

- Antitumor Efficacy : A study demonstrated that this compound significantly inhibited tumor growth in xenograft models of human colon cancer, suggesting its potential as an effective anticancer agent .

- Inflammatory Response Modulation : In vitro studies showed that it reduced the expression of COX-2 and other inflammatory markers in macrophages stimulated with LPS (lipopolysaccharide) .

- Synergistic Effects : When combined with other chemotherapeutic agents, such as vincristine, this compound enhanced the sensitivity of resistant cancer cell lines, indicating its potential role in overcoming drug resistance .

Eigenschaften

IUPAC Name |

N-benzyl-2-methylsulfanylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3S/c1-16-12-13-8-7-11(15-12)14-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXIAFTYXCCCQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10546560 | |

| Record name | N-Benzyl-2-(methylsulfanyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91719-61-8 | |

| Record name | N-Benzyl-2-(methylsulfanyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.